molecular formula C23H16O5 B1218024 Ohioensin-A CAS No. 121353-47-7

Ohioensin-A

Cat. No. B1218024
CAS RN: 121353-47-7
M. Wt: 372.4 g/mol
InChI Key: DBGJQYIYUBGFLT-GQIHDASDSA-N
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Description

Ohioensin-A is a chemical compound that belongs to the class of benzonaphthoxanthenones, a type of flavonoids . It was first isolated from the Polytrichum ohioense moss species . The chemical formula of this compound is C23H16O5 .


Synthesis Analysis

The synthesis of Ohioensins, including this compound, is proposed to occur from the condensation of o-hydroxycinnamate and hydroxylated bibenzyls .


Molecular Structure Analysis

This compound has a molecular formula of C23H16O5, an average mass of 372.370 Da, and a monoisotopic mass of 372.099762 Da . It has 3 defined stereocentres .


Physical And Chemical Properties Analysis

This compound has a molecular formula of C23H16O5, an average mass of 372.370 Da, and a monoisotopic mass of 372.099762 Da . It has 3 defined stereocentres .

properties

CAS RN

121353-47-7

Molecular Formula

C23H16O5

Molecular Weight

372.4 g/mol

IUPAC Name

(1R,15S,23S)-4,9,11-trihydroxy-22-oxahexacyclo[10.10.2.02,7.08,24.015,23.016,21]tetracosa-2(7),3,5,8(24),9,11,16,18,20-nonaen-13-one

InChI

InChI=1S/C23H16O5/c24-10-5-6-12-14(7-10)23-20-13(11-3-1-2-4-18(11)28-23)8-15(25)21-17(27)9-16(26)19(12)22(20)21/h1-7,9,13,20,23-24,26-27H,8H2/t13-,20+,23+/m1/s1

InChI Key

DBGJQYIYUBGFLT-GQIHDASDSA-N

Isomeric SMILES

C1[C@H]2[C@@H]3[C@H](C4=C(C=CC(=C4)O)C5=C3C(=C(C=C5O)O)C1=O)OC6=CC=CC=C26

SMILES

C1C2C3C(C4=C(C=CC(=C4)O)C5=C3C(=C(C=C5O)O)C1=O)OC6=CC=CC=C26

Canonical SMILES

C1C2C3C(C4=C(C=CC(=C4)O)C5=C3C(=C(C=C5O)O)C1=O)OC6=CC=CC=C26

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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